4-Amino-2-hydroxypyrimidine-5-carbonitrile

Vue d'ensemble

Description

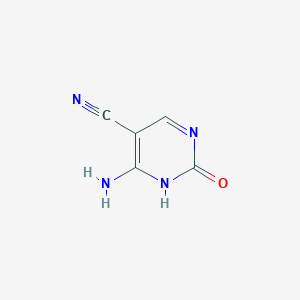

4-Amino-2-hydroxypyrimidine-5-carbonitrile (CAS: 16462-28-5) is a pyrimidine derivative with a hydroxyl group at position 2, an amino group at position 4, and a carbonitrile group at position 5. Its molecular formula is C₅H₄N₄O, with a molecular weight of 136.11 g/mol . This compound is primarily used in research settings, with a purity exceeding 98%, and exhibits solubility challenges that require specific solvents (e.g., DMSO or ethanol) for stock preparation . Its structural features, including hydrogen-bonding donors (OH and NH₂) and the electron-withdrawing carbonitrile, make it a versatile intermediate in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Amino-2-hydroxypyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride under solvent-free conditions . Another method includes the use of concentrated hydrochloric acid and ethanol, or concentrated sulfuric acid and ethanol in a microwave-assisted reaction . These methods aim to provide a mild and neutral reaction environment to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of readily available and inexpensive catalysts, along with mild reaction conditions, is crucial for industrial applications .

Analyse Des Réactions Chimiques

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused pyrimidine systems. For example:

-

Mannich-Type Cyclization : Reaction with formaldehyde (HCHO) and primary amines under non-catalyzed conditions yields thieno[2,3-d]pyrimidine derivatives (e.g., 11 ) via a double Mannich mechanism . This reaction proceeds in mild conditions (room temperature, short reaction time) with good atom economy .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCHO, RNH₂ | Room temperature, 2h | Thieno[2,3-d]pyrimidine derivatives | 70–85% |

Nucleophilic Substitution

The hydroxyl and amino groups enable substitution reactions:

-

Hydroxyl Group Reactivity : The hydroxyl group at position 2 can act as a leaving group in nucleophilic substitution. For instance, reaction with thiols or amines under basic conditions produces 2-mercapto- or 2-aminopyrimidine derivatives .

-

Amino Group Reactivity : The amino group at position 4 participates in diazotization and coupling reactions, forming azo derivatives .

| Reagent | Product | Key Conditions | Yield | Source |

|---|---|---|---|---|

| RSH (thiols) | 2-Mercaptopyrimidine derivatives | KOH, ethanol, reflux | 65–78% | |

| HNO₂ (diazotization) | Azo-coupled products | Acidic conditions, 0–5°C | 50–60% |

Condensation Reactions

The nitrile group at position 5 facilitates condensation with aldehydes and ketones:

-

Knoevenagel Condensation : Reacts with aryl aldehydes to form α,β-unsaturated nitriles, which further cyclize into pyrimidine-fused heterocycles .

| Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Aryl aldehyde | Bone char-nPrN-SO₃H | 4-Arylideneamino pyrimidine derivatives | 80–92% |

Oxidation and Reduction

-

Nitrile Reduction : The nitrile group can be reduced to an amine using LiAlH₄ or NaBH₄, yielding 4-amino-2-hydroxy-5-aminomethylpyrimidine.

-

Hydroxyl Oxidation : Oxidation with H₂O₂ or KMnO₄ converts the hydroxyl group to a ketone, though this is less common due to steric hindrance.

Key Mechanistic Insights

Applications De Recherche Scientifique

4-Amino-2-hydroxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a valuable tool in the study of various biological processes and the development of therapeutic agents .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations at Position 2

The hydroxyl group at position 2 distinguishes 4-amino-2-hydroxypyrimidine-5-carbonitrile from analogues with sulfur-containing or alkyl substituents:

- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 770-30-9): Molecular formula: C₆H₆N₄S; Molecular weight: 166.20 g/mol . The methylthio group increases lipophilicity compared to the hydroxyl group, enhancing solubility in organic solvents like chloroform. No melting point (mp) data is available, but thioether derivatives generally exhibit lower mp than hydroxylated analogues due to reduced hydrogen bonding .

- 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile (CAS: 933949-26-9): Molecular formula: C₈H₁₀N₄S; Molecular weight: 194.26 g/mol . The propylthio substituent further amplifies lipophilicity, making it soluble in chloroform and DCM. This compound serves as an intermediate in synthesizing thiamine analogues, highlighting the role of substituent bulkiness in target-specific applications .

- 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3): Molecular formula: C₆H₆N₄; Molecular weight: 134.15 g/mol .

Substituent Variations at Positions 4 and 6

Additional substituents on the pyrimidine ring modulate biological activity and physicochemical properties:

- 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (4c): Molecular formula: C₁₈H₁₄N₄; Molecular weight: 286.33 g/mol . Mp: 210°C; IR bands at 2212 cm⁻¹ (CN), 1641 cm⁻¹ (C=N). The phenyl and methylphenyl groups enhance π-stacking interactions, relevant in kinase inhibitors. Its mass spectrum shows a base peak at m/z 286 (M⁺) .

- 4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k): Molecular formula: C₁₉H₁₆ClN₅; Molecular weight: 349.82 g/mol . Mp: 161°C; IR bands at 2195 cm⁻¹ (CN) and 1608 cm⁻¹ (Ar). Antidiabetic activity is noted for this derivative .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₄N₄O | 136.11 | Not reported | -OH, -NH₂, -CN |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | C₆H₆N₄S | 166.20 | Not reported | -SCH₃, -NH₂, -CN |

| 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | C₁₈H₁₄N₄ | 286.33 | 210 | -Ph, -CH₃, -CN |

| 4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)-5-pyrimidinecarbonitrile | C₁₉H₁₆ClN₅ | 349.82 | 161 | -Cl, -NHCH₂CH₂Ph, -CN |

Activité Biologique

4-Amino-2-hydroxypyrimidine-5-carbonitrile (AHPC) is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity. This compound, with the molecular formula CHNO, has been the focus of various studies exploring its mechanisms of action, therapeutic applications, and biochemical properties.

Chemical Structure and Properties

AHPC is characterized by a pyrimidine ring structure with amino and hydroxyl substituents. Its molecular weight is approximately 136.11 g/mol, and it is often studied for its role as a building block in the synthesis of bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 16462-28-5 |

The primary mechanism of action for AHPC involves its role as an ATP-mimicking tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . This inhibition leads to the modulation of critical signaling pathways such as the RAS/RAF/MEK/ERK pathway , which is pivotal in regulating cell proliferation, survival, and differentiation.

Biochemical Pathways Affected

- EGFR Inhibition : Reduces cell proliferation and promotes apoptosis.

- RAS/RAF/MEK/ERK Pathway : Involved in cellular growth and survival mechanisms.

Biological Activity and Therapeutic Applications

AHPC has shown promise in various biological assays, particularly in cancer research due to its ability to inhibit tumor growth by targeting specific receptors involved in oncogenesis.

- Anticancer Activity : Studies indicate that AHPC can inhibit the growth of cancer cells by interfering with EGFR signaling, which is often dysregulated in tumors.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are required to establish efficacy and mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activity of AHPC:

- A study published in the Egyptian Journal of Chemistry explored various derivatives of pyrimidine compounds, including AHPC, demonstrating their potential as therapeutic agents against cancer cell lines. The findings highlighted that modifications to the AHPC structure could enhance its biological efficacy .

- Research conducted on pyrimidine derivatives indicated that compounds similar to AHPC exhibited significant inhibition of cell growth in various cancer models, suggesting a broader application for pyrimidine-based compounds in oncology .

Safety and Toxicology

While AHPC shows promising biological activity, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks upon exposure (e.g., H302 - harmful if swallowed). It is essential to handle it under appropriate safety guidelines to mitigate risks associated with its use .

Future Directions

Ongoing research aims to:

- Synthesize new derivatives of AHPC to improve potency and selectivity against cancer targets.

- Investigate the compound's effects on other biological pathways beyond EGFR.

- Conduct comprehensive toxicological studies to establish safe usage parameters for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-2-hydroxypyrimidine-5-carbonitrile derivatives, and how are reaction conditions optimized?

- Methodology : Derivatives are synthesized via multi-step protocols. For example, 4-amino-2-substituted aminopyrimidines are prepared by refluxing 2-methylthiopyrimidines with amines (e.g., cyclohexylamine, phenethylamine) in solvents like ethanol. Reaction optimization includes adjusting molar ratios, heating duration (e.g., overnight reflux), and acidification for precipitation . Thermal aqueous three-component reactions (e.g., aldehydes, thiourea, malononitrile) are also used, with yields dependent on substituent electronic effects and solvent choice .

Q. How are structural and purity characteristics validated for these compounds?

- Analytical Techniques :

- Spectroscopy : IR confirms functional groups (e.g., NH₂ at 3410 cm⁻¹, CN at ~2212 cm⁻¹) .

- NMR : ¹H-NMR identifies aromatic protons (δ 7.00–8.45 ppm) and exchangeable NH/NH₂ groups (broad signals at δ 5.10–6.00 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z 349.12 for C₁₉H₁₆ClN₅) and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 65.24% calculated vs. 65.10% found) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Case Study : Discrepancies in ¹H-NMR integration (e.g., missing NH signals) may arise from tautomerism or solvent interactions. Use deuterated DMSO-d₆ to stabilize exchangeable protons and repeat experiments under controlled humidity . For byproducts (e.g., 6-oxo derivatives), monitor reaction progress via TLC and adjust stoichiometry or catalyst loading .

Q. How do substituents at the 2- and 6-positions influence electronic properties and bioactivity?

- Structure-Activity Insights :

- Electron-withdrawing groups (e.g., 4-chlorophenyl at C6) enhance electrophilicity, facilitating nucleophilic amination .

- Hydrophobic substituents (e.g., cyclohexylamino at C2) improve membrane permeability, critical for antidiabetic activity .

- Computational modeling (e.g., DFT) can predict charge distribution and reactive sites for targeted modifications .

Q. What are the challenges in scaling up multi-component reactions for these pyrimidine derivatives?

- Optimization Criteria :

- Solvent Selection : Aqueous conditions reduce toxicity but may limit solubility. Ethanol/water mixtures balance eco-friendliness and yield .

- Catalyst-Free Protocols : Transition metal-free SNAr reactions (e.g., with K₂CO₃ as base) avoid contamination but require precise pH control .

- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF) is essential for isolating high-purity products (>95%) .

Q. Methodological Considerations

Q. How to design experiments for comparing the reactivity of 2-hydroxypyrimidine vs. 2-thiomethylpyrimidine precursors?

- Experimental Design :

Parallel Synthesis : React both precursors with identical amines (e.g., phenethylamine) under controlled conditions.

Kinetic Monitoring : Use in-situ IR or HPLC to track reaction rates.

Thermodynamic Analysis : Compare activation energies via Arrhenius plots.

- Key Finding : 2-Thiomethyl derivatives exhibit higher reactivity due to better leaving-group ability (SMe⁻ vs. OH⁻), but 2-hydroxy analogs offer better regioselectivity .

Q. What statistical approaches are used to validate reproducibility in synthetic yields?

- Quality Control :

- Triplicate runs with error margins <5% for key steps (e.g., cyclocondensation).

- ANOVA analysis to assess solvent/base effects on yield .

Q. Data Interpretation Challenges

Q. How to address discrepancies between calculated and observed elemental analysis results?

- Troubleshooting :

- Sample Purity : Ensure thorough drying to remove solvent residues (e.g., ethanol).

- Instrument Calibration : Verify analyzer accuracy with certified standards.

- Byproduct Identification : Use LC-MS to detect trace impurities (e.g., hydrolysis products) .

Propriétés

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKBQHGALFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358683 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-28-5 | |

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.